5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid chemical structure
5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid chemical structure
An In-depth Technical Guide to 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid
Disclaimer: Direct experimental data for 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid is not extensively available in the public domain. This guide has been compiled by a Senior Application Scientist, synthesizing information from established chemical principles and data from closely related 1,2,4-triazole analogues. The proposed synthesis and characterization data are based on well-documented reactions and spectral correlations for this class of heterocyclic compounds.
Introduction
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal and agricultural chemistry, renowned for its diverse biological activities. Compounds incorporating this five-membered heterocyclic ring, which contains three nitrogen atoms, exhibit a wide range of pharmacological properties, including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The structural rigidity, hydrogen bonding capability, and dipole character of the 1,2,4-triazole ring allow for high-affinity interactions with various biological targets. This guide provides a detailed technical overview of 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid, a representative member of this important class of compounds. We will delve into its chemical structure, physicochemical properties, a proposed synthetic protocol, and its potential applications, offering a valuable resource for researchers and professionals in drug discovery and development.
Chemical Structure and Physicochemical Properties
5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid is characterized by a 1,2,4-triazole ring substituted with an ethyl group at the 5-position and a carboxylic acid group at the 3-position. The "4H" designation indicates the position of the tautomeric hydrogen on the triazole ring, which is a key feature of this system.
Diagram of the Chemical Structure of 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid
Caption: Chemical structure of 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid.
Table 1: Physicochemical Properties of 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid
| Property | Value |
| Molecular Formula | C₅H₇N₃O₂ |
| Molecular Weight | 141.13 g/mol |
| IUPAC Name | 5-ethyl-4H-1,2,4-triazole-3-carboxylic acid |
| SMILES | CCC1=NN=C(N1)C(=O)O |
| LogP (predicted) | 0.25 |
| pKa (predicted) | ~3.5-4.5 (carboxylic acid) |
Spectroscopic Characterization (Predicted)
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¹H NMR (in DMSO-d₆):
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~13.0-14.0 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
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~11.0-12.0 ppm (broad singlet, 1H): NH proton of the triazole ring.
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~2.7-2.9 ppm (quartet, 2H): Methylene protons of the ethyl group (-CH₂-CH₃).
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~1.2-1.4 ppm (triplet, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).
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¹³C NMR (in DMSO-d₆):
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~160-165 ppm: Carboxylic acid carbonyl carbon (-COOH).
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~155-160 ppm: C3 carbon of the triazole ring.
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~150-155 ppm: C5 carbon of the triazole ring.
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~20-25 ppm: Methylene carbon of the ethyl group (-CH₂-).
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~10-15 ppm: Methyl carbon of the ethyl group (-CH₃).
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Infrared (IR) Spectroscopy (KBr pellet):
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~3400-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid, overlapping with N-H stretching.
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~3100-3000 cm⁻¹: C-H stretching (aliphatic).
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~1720-1700 cm⁻¹: C=O stretching of the carboxylic acid.
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~1640-1620 cm⁻¹: C=N stretching of the triazole ring.
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~1580-1550 cm⁻¹: N-H bending.
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Proposed Synthesis Protocol
A reliable method for the synthesis of 5-substituted-4H-1,2,4-triazole-3-carboxylic acids often involves the initial synthesis of a corresponding 3-thiol derivative, followed by oxidation. A common and effective approach is the alkaline cyclization of an acylthiosemicarbazide.[2][3]
Diagram of the Proposed Synthesis Workflow
Caption: Proposed synthetic pathway for 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid.
Step-by-Step Methodology
Step 1: Synthesis of Propionylhydrazide
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To a stirred solution of hydrazine hydrate (1.0 eq) in a suitable solvent (e.g., ethanol) cooled in an ice bath, add propionyl chloride (1.0 eq) dropwise.
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Maintain the temperature below 10 °C during the addition.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
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Remove the solvent under reduced pressure to obtain crude propionylhydrazide, which can be purified by recrystallization.
Causality: The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with hydrazine hydrate to form the corresponding hydrazide. The reaction is exothermic, necessitating cooling to prevent side reactions.
Step 2: Synthesis of 1-(Propanoyl)thiosemicarbazide
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Dissolve propionylhydrazide (1.0 eq) and potassium thiocyanate (1.1 eq) in water.
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Add concentrated hydrochloric acid (1.2 eq) dropwise while stirring.
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Heat the mixture to reflux for 4-6 hours.
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Cool the reaction mixture in an ice bath to precipitate the product.
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Filter the solid, wash with cold water, and dry to yield 1-(propanoyl)thiosemicarbazide.
Causality: In the presence of acid, thiocyanic acid is generated in situ, which then reacts with the hydrazide to form the acylthiosemicarbazide intermediate.
Step 3: Synthesis of 5-Ethyl-4H-1,2,4-triazole-3-thiol
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Suspend 1-(propanoyl)thiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 8-10%).
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Heat the mixture to reflux for 4-6 hours.
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Cool the solution and carefully acidify with a mineral acid (e.g., HCl) to a pH of 5-6.
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The resulting precipitate is filtered, washed with water, and dried to afford 5-Ethyl-4H-1,2,4-triazole-3-thiol.
Causality: The strong base facilitates the intramolecular cyclization via dehydration to form the triazole ring. This is a common and robust method for synthesizing 1,2,4-triazole-3-thiols.[4]
Step 4: Oxidation to 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid
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Dissolve the 5-Ethyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in an appropriate solvent, such as aqueous potassium hydroxide.
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Add a suitable oxidizing agent, for instance, a solution of potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), dropwise at a controlled temperature.
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Stir the reaction mixture until the reaction is complete (monitored by TLC).
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If using KMnO₄, the manganese dioxide byproduct can be removed by filtration.
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Acidify the filtrate to precipitate the final product, 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid.
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The crude product can be purified by recrystallization.
Causality: The thiol group is susceptible to oxidation. Strong oxidizing agents can convert the thiol to a sulfonic acid, which is then hydrolyzed to the carboxylic acid under the reaction conditions.
Potential Applications and Biological Significance
The 1,2,4-triazole scaffold is a cornerstone in the development of numerous therapeutic agents and agrochemicals. The introduction of an ethyl group at the C5 position and a carboxylic acid at the C3 position on the 1,2,4-triazole ring can modulate the compound's physicochemical properties, such as lipophilicity and acidity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.
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Antifungal and Antibacterial Agents: Many clinically used antifungal drugs, such as fluconazole and itraconazole, are based on the 1,2,4-triazole core. The nitrogen atoms in the triazole ring can coordinate with the heme iron of cytochrome P450 enzymes, inhibiting ergosterol biosynthesis in fungi. Derivatives of 1,2,4-triazole have also shown promising antibacterial activity.
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Anticancer Agents: The 1,2,4-triazole moiety is present in non-steroidal aromatase inhibitors like letrozole and anastrozole, which are used in the treatment of hormone-responsive breast cancer.
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Anti-inflammatory and Analgesic Properties: A number of 1,2,4-triazole derivatives have been reported to possess significant anti-inflammatory and analgesic activities.
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Agrochemicals: Triazole-based compounds are widely used as fungicides and plant growth regulators in agriculture.
Given the established biological importance of the 1,2,4-triazole nucleus, 5-Ethyl-4H-1,2,4-triazole-3-carboxylic acid represents a valuable building block for the synthesis of novel bioactive molecules. The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as esterification or amidation, to generate libraries of new compounds for screening in drug discovery and agrochemical research programs.
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- Google Patents. (2020).
- Google Patents. (2020). CN111471028A - Synthesis method of 1,2, 4-triazole-3-formic acid.
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